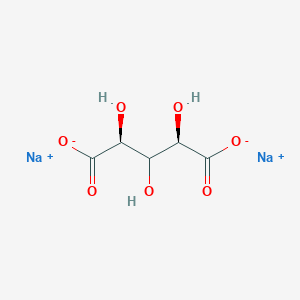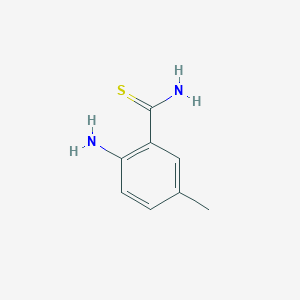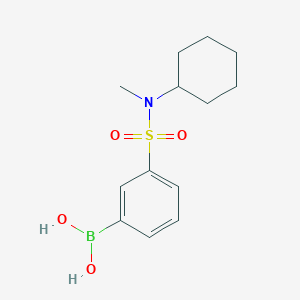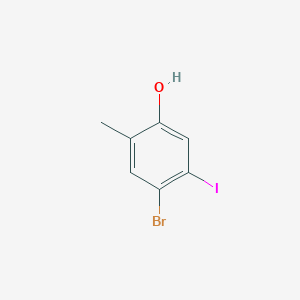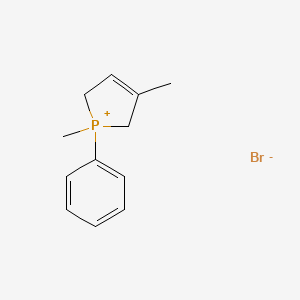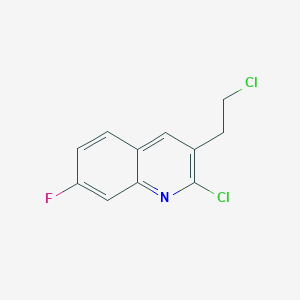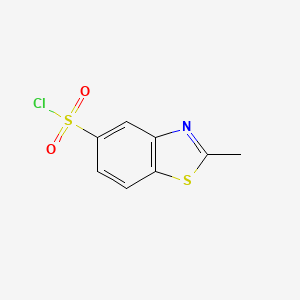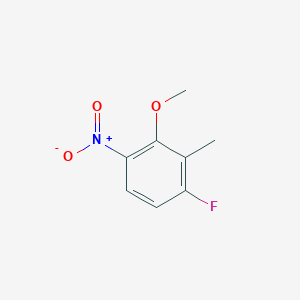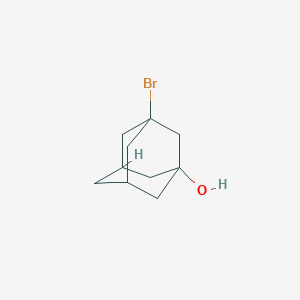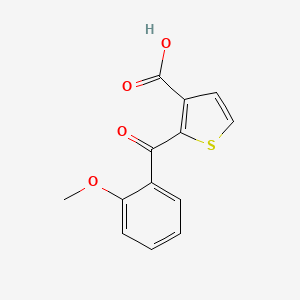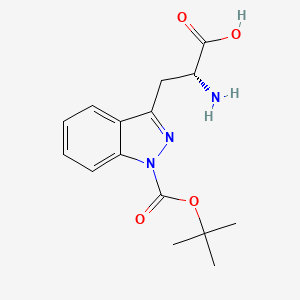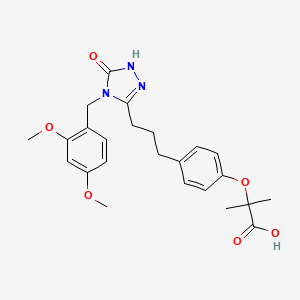
2-(4-(3-(4-(2,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)phenoxy)-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(3-(4-(2,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)phenoxy)-2-methylpropanoic acid is a complex organic compound with a unique structure that includes a triazole ring, a dimethoxybenzyl group, and a phenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-(4-(2,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)phenoxy)-2-methylpropanoic acid typically involves multiple steps. One common approach starts with the preparation of the 2,4-dimethoxybenzyl group, which can be synthesized by the reduction of 2,4-dimethoxybenzonitrile using sodium borohydride (NaBH4) and boron trifluoride etherate (BF3.OEt2) in tetrahydrofuran (THF) . The triazole ring is then formed through a cyclization reaction involving hydrazine and an appropriate aldehyde or ketone . The final step involves the coupling of the triazole intermediate with a phenoxy group and a methylpropanoic acid moiety under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions. The use of protective groups and catalysts can also enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(3-(4-(2,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)phenoxy)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The dimethoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and nucleophiles like amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dimethoxybenzyl group can yield 2,4-dimethoxybenzoic acid, while reduction of the triazole ring can produce dihydrotriazole derivatives .
Wissenschaftliche Forschungsanwendungen
2-(4-(3-(4-(2,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)phenoxy)-2-methylpropanoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(4-(3-(4-(2,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)phenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets. The triazole ring can interact with metal ions or enzymes, potentially inhibiting their activity. The dimethoxybenzyl group can enhance the compound’s binding affinity to certain proteins, while the phenoxy group can participate in hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethoxybenzoic acid: Shares the dimethoxybenzyl group but lacks the triazole and phenoxy groups.
2,4-Dimethoxybenzylamine: Contains the dimethoxybenzyl group but differs in its amine functionality.
2,4-Dimethoxybenzylbromide: Similar structure but with a bromide substituent instead of the triazole and phenoxy groups.
Uniqueness
2-(4-(3-(4-(2,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)phenoxy)-2-methylpropanoic acid is unique due to its combination of a triazole ring, a dimethoxybenzyl group, and a phenoxy group.
Eigenschaften
Molekularformel |
C24H29N3O6 |
|---|---|
Molekulargewicht |
455.5 g/mol |
IUPAC-Name |
2-[4-[3-[4-[(2,4-dimethoxyphenyl)methyl]-5-oxo-1H-1,2,4-triazol-3-yl]propyl]phenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C24H29N3O6/c1-24(2,22(28)29)33-18-11-8-16(9-12-18)6-5-7-21-25-26-23(30)27(21)15-17-10-13-19(31-3)14-20(17)32-4/h8-14H,5-7,15H2,1-4H3,(H,26,30)(H,28,29) |
InChI-Schlüssel |
YSYFYFKZZGHNLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)CCCC2=NNC(=O)N2CC3=C(C=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



